molecular formula C15H16FNO2 B14199553 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- CAS No. 864627-46-3

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]-

Cat. No.: B14199553
CAS No.: 864627-46-3
M. Wt: 261.29 g/mol
InChI Key: CYLZISLQAZOBNE-UHFFFAOYSA-N
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Description

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- is a complex organic compound with a unique spirocyclic structure. This compound is characterized by a spiro linkage between a nonane and a dione ring, with a fluorophenyl group attached to the nonane ring. The presence of the fluorophenyl group imparts distinct chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azaspiro[4.4]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- involves its interaction with specific molecular targets and pathways. The fluorophenyl group plays a crucial role in its binding affinity and specificity towards these targets. The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Azaspiro[4.4]nonane-1,3-dione: Lacks the fluorophenyl group, resulting in different chemical properties.

    2-Azaspiro[4.4]nonane-1,3-dione, 2-(3-chlorophenyl)-: Contains a chlorophenyl group instead of a fluorophenyl group, leading to variations in reactivity and biological activity.

Uniqueness

The presence of the fluorophenyl group in 2-Azaspiro[44]nonane-1,3-dione, 2-[(2-fluorophenyl)methyl]- imparts unique chemical and biological properties, making it distinct from other similar compounds

Properties

CAS No.

864627-46-3

Molecular Formula

C15H16FNO2

Molecular Weight

261.29 g/mol

IUPAC Name

2-[(2-fluorophenyl)methyl]-2-azaspiro[4.4]nonane-1,3-dione

InChI

InChI=1S/C15H16FNO2/c16-12-6-2-1-5-11(12)10-17-13(18)9-15(14(17)19)7-3-4-8-15/h1-2,5-6H,3-4,7-10H2

InChI Key

CYLZISLQAZOBNE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C2=O)CC3=CC=CC=C3F

Origin of Product

United States

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